![molecular formula C12H9ClN2 B14291721 3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene CAS No. 112399-65-2](/img/structure/B14291721.png)
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene is an organic compound that belongs to the class of diazirenes Diazirenes are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene typically involves the reaction of naphthalen-1-ylmethyl chloride with diazirine precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the diazirene ring. The reaction is conducted at low temperatures to prevent decomposition of the diazirene intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by employing advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirene ring to other nitrogen-containing functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl ketone derivatives, while substitution reactions can produce a variety of substituted diazirenes.
Applications De Recherche Scientifique
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene has several applications in scientific research:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to investigate protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials and photochemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene involves the formation of reactive intermediates upon exposure to light. These intermediates can covalently bind to nearby molecules, making the compound useful in photoaffinity labeling. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-3-[(naphthalen-1-yl)methyl]-3H-diazirene
- 3-Bromo-3-[(naphthalen-1-yl)methyl]-3H-diazirene
- 3-Iodo-3-[(naphthalen-1-yl)methyl]-3H-diazirene
Uniqueness
3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in specific photochemical and biochemical applications.
Propriétés
Numéro CAS |
112399-65-2 |
|---|---|
Formule moléculaire |
C12H9ClN2 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
3-chloro-3-(naphthalen-1-ylmethyl)diazirine |
InChI |
InChI=1S/C12H9ClN2/c13-12(14-15-12)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
Clé InChI |
JCNNDZTXXXHMCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC3(N=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)

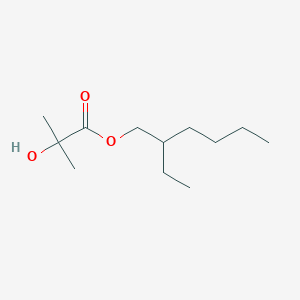
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
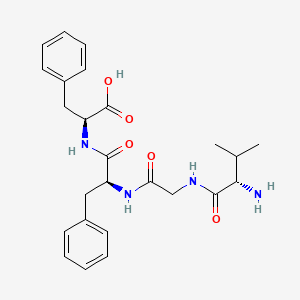
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
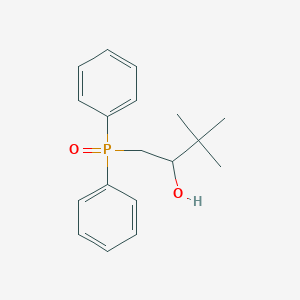

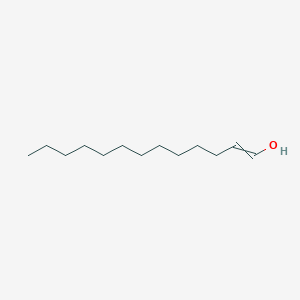
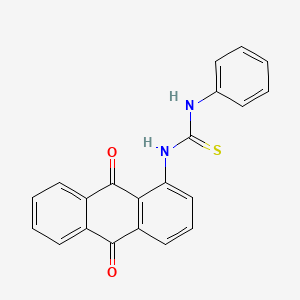

![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)

